Aphicidal SAR: Pyridine Ring Modification Drives Greater Than 10-Fold Potency Loss
In a series of [6-(3-pyridyl)pyridazin-3-yl]amides, systematic modification of the pyridine ring—including positional isomerization to pyridin-2-yl or pyridin-4-yl—led to a significant loss of insecticidal potency against both green peach aphid (Myzus persicae) and cotton aphid (Aphis gossypii) relative to the 3-pyridyl parent scaffold [1]. This demonstrates that the 6-(pyridin-3-yl)pyridazin-3-amine core provides a geometrically optimized scaffold for further derivatization into bioactive amides, and that substitution with alternative pyridyl isomers is not tolerated [1].
| Evidence Dimension | Insecticidal potency retention upon scaffold modification |
|---|---|
| Target Compound Data | Retained potency with [6-(3-pyridyl)pyridazin-3-yl]amide core |
| Comparator Or Baseline | Modified pyridine ring (e.g., pyridin-2-yl, pyridin-4-yl) or modified pyridazine ring |
| Quantified Difference | >10-fold potency improvement from original hit to optimized amide; ring modifications cause significant potency loss |
| Conditions | In vivo aphicidal assays against Myzus persicae and Aphis gossypii |
Why This Matters
This establishes that procurement of 6-(pyridin-3-yl)pyridazin-3-amine, rather than its 2-pyridyl or 4-pyridyl positional isomers, is essential for reproducing the active aphicidal amide series reported in the literature.
- [1] Buysse AM, Yap MCH, Hunter R, Babcock J, Huang X. Synthesis and biological activity of pyridazine amides, hydrazones and hydrazides. Pest Manag Sci. 2017;73(4):782-795. doi:10.1002/ps.4465. View Source
